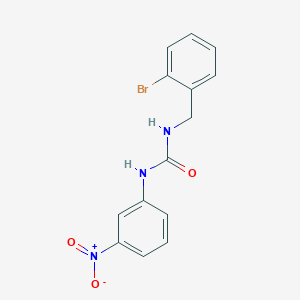

N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea

Description

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]-3-(3-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O3/c15-13-7-2-1-4-10(13)9-16-14(19)17-11-5-3-6-12(8-11)18(20)21/h1-8H,9H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXFVPOEOYLSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted ureas are widely studied for their pharmacological and agrochemical applications. Below is a detailed comparison of N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea with structurally analogous compounds:

Substituent Variations on the Urea Core

Halogen and Nitro Group Positioning

- The meta-nitro substitution aligns with this compound, but the absence of a urea core reduces hydrogen-bonding capacity .

- N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide: Incorporates a benzoxazole ring and nitro group.

Functional Group Replacements

- N-(4-chlorophenyl)-N'-(5-methylthiazol-2-yl)urea: A thiazole ring replaces the nitrophenyl group.

- N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide : Replaces urea with a thioacetamide linker. The sulfur atom increases lipophilicity but reduces stability under oxidative conditions .

Key Research Findings

Physicochemical Properties

- Solubility: The nitro group in this compound reduces aqueous solubility compared to non-nitro analogs like N-(2-bromophenyl)-N'-phenylurea. However, bromine enhances membrane permeability .

- Thermal Stability : Urea derivatives generally exhibit higher thermal stability than thioureas or carbamates due to stronger hydrogen-bonding networks .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea with high purity?

Answer:

The compound can be synthesized via a two-step approach:

Intermediate Formation : React 2-bromobenzylamine with an isocyanate precursor (e.g., 3-nitrophenyl isocyanate) under anhydrous conditions. Use a polar aprotic solvent (e.g., THF or DMF) and catalytic triethylamine to facilitate nucleophilic addition .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the urea derivative. Confirm purity via HPLC (>98%) and characterize using -NMR and -NMR to verify regioselectivity .

Basic: How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation of a saturated DCM/hexane solution. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) at 200 K.

- Refinement : Use SHELXL (open-source) for small-molecule refinement. Key parameters:

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Steric Effects : The 2-bromobenzyl group creates steric hindrance, limiting accessibility to the urea carbonyl. Use DFT calculations (e.g., Gaussian 16) to model transition states and identify reactive conformers.

- Electronic Effects : The 3-nitrophenyl group withdraws electron density, polarizing the urea carbonyl and enhancing electrophilicity. Monitor kinetics via -NMR in DMSO-d to track reaction progress with amines or thiols .

Advanced: What experimental and computational strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases)?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses against kinase ATP-binding pockets (e.g., EGFR). Prioritize hydrogen bonds between the urea moiety and kinase backbone (e.g., Met793).

- Enzyme Assays : Perform fluorescence-based kinase inhibition assays (IC determination) with ATP concentrations adjusted to . Validate results via Western blotting for downstream phosphorylation .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved for formulation studies?

Answer:

- Experimental Design : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λ = 280 nm).

- Computational Modeling : Calculate log (octanol/water partition coefficient) via ChemDraw or ACD/Labs. Cross-reference with experimental data to identify discrepancies caused by aggregation or protonation states .

Advanced: What thermodynamic insights explain the stability of this compound under varying pH conditions?

Answer:

- pH Stability Studies : Conduct accelerated degradation studies (25–40°C, pH 1–10). Monitor hydrolytic stability via LC-MS to detect cleavage of the urea bond.

- Thermodynamic Data : Use calorimetry (ΔH = -20.0 ± 0.07 kcal/mol, referenced from analogous ureas) to model degradation pathways. The nitro group stabilizes the conjugate base under alkaline conditions, delaying hydrolysis .

Basic: What spectroscopic techniques are critical for distinguishing regioisomers of bromobenzyl-nitrophenyl ureas?

Answer:

- NMR : Compare -NMR aromatic splitting patterns (ortho vs. para substitution on the benzyl group).

- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm) and nitro group vibrations (~1520 cm).

- Mass Spectrometry : Use HRMS-ESI to confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Br or NO groups) .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability)?

Answer:

- ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 cells), CYP450 inhibition, and blood-brain barrier penetration.

- MD Simulations : Run 100 ns simulations in GROMACS to assess membrane interaction dynamics. The nitro group’s polarity may reduce passive diffusion, necessitating prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.